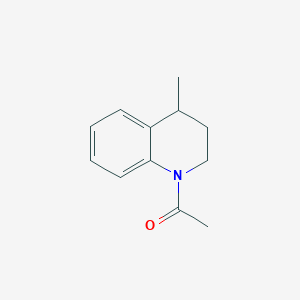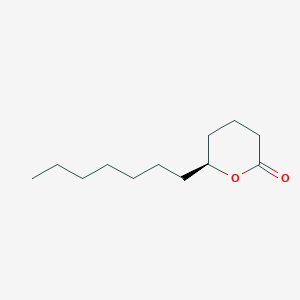
(6S)-6-Heptyltetrahydro-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6S)-6-Heptyltetrahydro-2H-pyran-2-one, commonly known as sulcatone, is a natural compound that belongs to the class of lactones. It is found in the secretions of several animal species, including rabbits, beavers, and muskrats. Sulcatone has a unique odor that is described as musky, woody, and sweet. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including fragrance and pharmaceutical industries.
Applications De Recherche Scientifique
Sulcatone has been extensively studied for its potential applications in various fields, including fragrance and pharmaceutical industries. In the fragrance industry, sulcatone is used as a key ingredient in several perfumes and colognes due to its unique musky odor. In the pharmaceutical industry, sulcatone has been found to exhibit several biological activities, including antimicrobial, antifungal, and antitumor properties. These properties make sulcatone a potential candidate for the development of new drugs to treat various diseases.
Mécanisme D'action
The mechanism of action of sulcatone is not well understood. However, studies have suggested that sulcatone may exert its biological activities by interacting with specific receptors in the body. For example, sulcatone has been found to bind to the androgen receptor, which is involved in the development and maintenance of male sexual characteristics. This interaction may explain the musky odor of sulcatone, which is similar to the odor of male pheromones.
Effets Biochimiques Et Physiologiques
Sulcatone has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that sulcatone has antimicrobial and antifungal properties against several pathogenic microorganisms, including Staphylococcus aureus and Candida albicans. In addition, sulcatone has been found to inhibit the growth of several cancer cell lines, including breast cancer and leukemia cells. These properties make sulcatone a potential candidate for the development of new drugs to treat various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Sulcatone has several advantages for lab experiments, including its high yield, low cost, and environmentally friendly nature. In addition, sulcatone can be easily synthesized using biological methods, which do not require the use of hazardous chemicals. However, sulcatone has some limitations for lab experiments, including its low solubility in water, which may limit its applications in aqueous environments.
Orientations Futures
Sulcatone has several potential future directions, including its application in the fragrance and pharmaceutical industries. In the fragrance industry, sulcatone can be used as a key ingredient in several perfumes and colognes due to its unique musky odor. In the pharmaceutical industry, sulcatone can be used as a potential candidate for the development of new drugs to treat various diseases, including cancer and infectious diseases. In addition, future studies can explore the mechanism of action of sulcatone and its potential interactions with specific receptors in the body.
Méthodes De Synthèse
Sulcatone can be synthesized using different methods, including chemical synthesis and biological synthesis. The chemical synthesis of sulcatone involves the reaction of heptanal with an acid catalyst to form the desired compound. However, this method is not preferred due to its low yield and high cost. On the other hand, biological synthesis involves the use of microorganisms, including bacteria and fungi, to produce sulcatone. This method is preferred due to its high yield, low cost, and environmentally friendly nature.
Propriétés
Numéro CAS |
108943-47-1 |
|---|---|
Nom du produit |
(6S)-6-Heptyltetrahydro-2H-pyran-2-one |
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
(6S)-6-heptyloxan-2-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3/t11-/m0/s1 |
Clé InChI |
QRPLZGZHJABGRS-NSHDSACASA-N |
SMILES isomérique |
CCCCCCC[C@H]1CCCC(=O)O1 |
SMILES |
CCCCCCCC1CCCC(=O)O1 |
SMILES canonique |
CCCCCCCC1CCCC(=O)O1 |
Pureté |
95% min. |
Synonymes |
Delta - 6S - Dodecalactone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



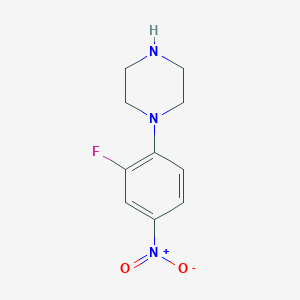
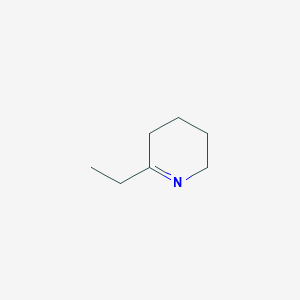
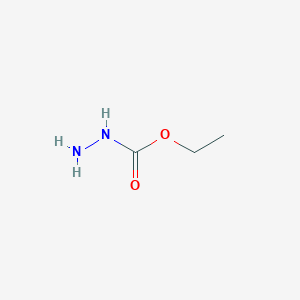
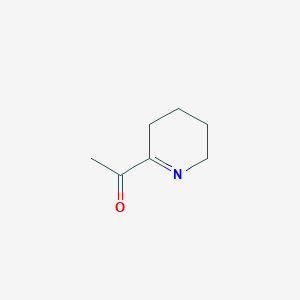
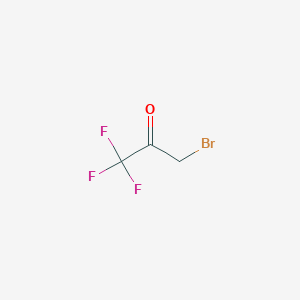
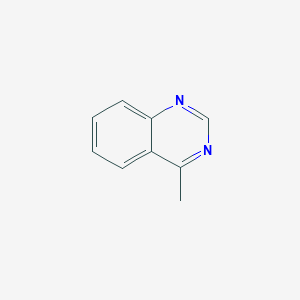
![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)
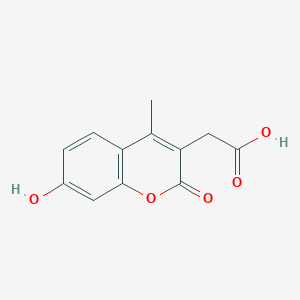
![5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B149093.png)

